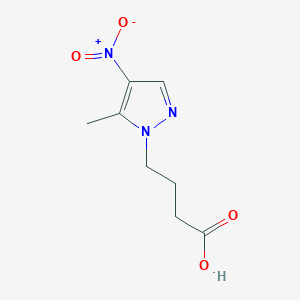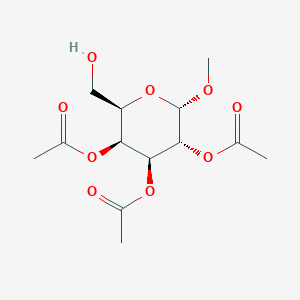
methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry. Its structure includes a galactopyranoside ring with three acetyl groups attached at the 2, 3, and 4 positions, and a methyl group at the anomeric carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the acetylation of methyl alpha-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. This can be achieved by reacting methyl alpha-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and yields the desired tri-O-acetylated product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, methyl alpha-D-galactopyranoside.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Substitution: Nucleophilic reagents such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Methyl alpha-D-galactopyranoside.
Oxidation: Carboxylated or aldehyde derivatives of the parent compound.
Substitution: Various acylated or functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosidases.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be cleaved by esterases, releasing the active sugar moiety, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosidases, leading to the formation of different metabolites .
Comparación Con Compuestos Similares
Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside can be compared with other acetylated sugars such as:
Methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl 2,3,4-tri-O-acetyl-alpha-D-mannopyranoside: Similar structure but derived from mannose.
The uniqueness of this compound lies in its specific configuration and the presence of acetyl groups, which influence its reactivity and interactions in biological systems.
Propiedades
Número CAS |
38982-57-9 |
|---|---|
Fórmula molecular |
C13H20O9 |
Peso molecular |
320.29 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
Clave InChI |
OBVFJYUDIWPVKD-SJHCENCUSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


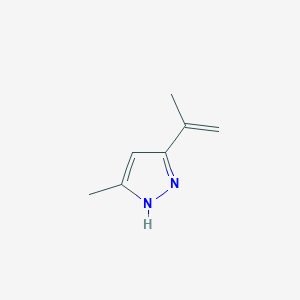


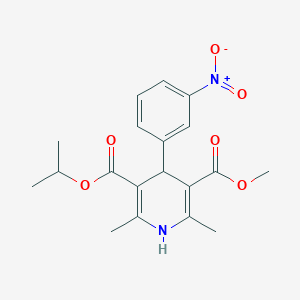


![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
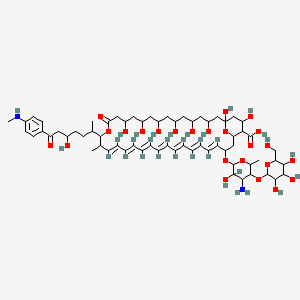



![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
